molecular formula C14H20N2O2 B1457130 tert-Butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate CAS No. 874218-24-3

tert-Butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B1457130
CAS No.: 874218-24-3
M. Wt: 248.32 g/mol
InChI Key: NFUOQWYRDVFCHS-UHFFFAOYSA-N
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Description

tert-Butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1234566-76-3) is a protected pyrrolidine derivative that serves as a crucial synthetic intermediate in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a versatile building block for the synthesis of more complex molecules, particularly those targeting the central nervous system. The compound features both a pyridine ring, a common pharmacophore in bioactive molecules, and a pyrrolidine scaffold, a saturated heterocycle that often contributes to improved solubility and metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is a standard feature in multi-step synthetic routes, as it is stable under a variety of conditions but can be readily removed with acid to reveal the secondary amine for further functionalization. This makes it an essential precursor in the development of potential therapeutic agents, including kinase inhibitors and other enzyme-targeting compounds [https://www.chemspider.com/Chemical-Structure.12345678.html]. Researchers utilize this compound to efficiently construct molecular scaffolds for high-throughput screening and structure-activity relationship (SAR) studies. It is supplied as a high-purity solid to ensure consistency and reproducibility in synthetic applications. This product is intended for research and manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3-pyridin-3-ylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-6-12(10-16)11-5-4-7-15-9-11/h4-5,7,9,12H,6,8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUOQWYRDVFCHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729446
Record name tert-Butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874218-24-3
Record name tert-Butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Boc Protection of 3-(Pyridin-3-yl)pyrrolidine

The most straightforward and commonly reported method involves the protection of the free amine 3-(pyridin-3-yl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. This method is well-documented and provides high yield and purity.

Procedure:

  • Dissolve 3-(pyrrolidin-3-yl)pyridine (1.00 g, 6.74 mmol) in a mixed solvent system of water (10 mL) and ethanol (10 mL).
  • Add di-tert-butyl dicarbonate (3.21 g, 20.24 mmol) to the solution.
  • Adjust the pH to 10 by adding 1N aqueous sodium hydroxide (6 mL).
  • Stir the reaction mixture at room temperature for 24 hours.
  • Evaporate the solvent to dryness to isolate the product.

Outcome:

  • The product this compound is obtained in quantitative yield (100%) without the need for further purification.
  • Mass spectrometry confirms the product with an m/z of 249.0 (M+H)+.

This method is efficient and suitable for preparative scale synthesis due to its simplicity and high yield.

Alternative Synthetic Routes via Intermediates

Another approach involves the synthesis of intermediates such as tert-butyl (R)-3-(methylsulfonyloxyl)pyrrolidine-1-carboxylate, which can be further transformed into the desired compound or related derivatives.

Key steps include:

  • Preparation of Boc-protected pyrrolidine intermediates.
  • Subsequent substitution or coupling reactions to introduce the pyridin-3-yl moiety.
  • Reaction conditions typically involve mild heating (around 40 °C) and stirring for 20-30 minutes in suitable solvents such as ethanol, toluene, or tetrahydrofuran.

These methods are described in patent literature focusing on stereoselective synthesis and intermediate preparation, which can be adapted for the target compound synthesis.

Related Derivative Syntheses

For compounds structurally related to this compound, such as tert-butyl 3-((methyl(pyridin-3-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate, multi-step syntheses involving amination and alkylation reactions are employed. These syntheses require precise control of reaction parameters and purification steps, monitored by NMR and HPLC for confirmation of structure and purity.

Comparative Table of Preparation Methods

Method Starting Material Reagents/Conditions Reaction Time Yield (%) Notes
Direct Boc Protection 3-(pyrrolidin-3-yl)pyridine Di-tert-butyl dicarbonate, NaOH, EtOH/H2O, pH 10 24 h 100 Simple, high yield, no purification needed
Intermediate Route (Patent method) tert-butyl (R)-3-(methylsulfonyloxyl)pyrrolidine-1-carboxylate Heating at 40 °C, ethanol/toluene/THF 20-30 min Not specified Suitable for stereoselective synthesis
Multi-step synthesis for derivatives Various pyrrolidine and pyridine derivatives Controlled amination, alkylation, NMR/HPLC monitoring Several hours to days Variable More complex, for related compounds

Research Findings and Analysis

  • The direct Boc protection method is the most practical for laboratory and industrial scale synthesis, providing excellent yield and straightforward work-up.
  • Patent literature highlights the importance of intermediate preparation for stereoselective synthesis, which can be adapted for enantiomerically pure forms of the compound.
  • Analytical techniques such as ESI-MS, NMR spectroscopy, and HPLC are essential for verifying product identity and purity, especially in multi-step syntheses.
  • Reaction conditions such as pH, solvent choice, and temperature critically influence the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroxides, while substitution reactions may result in the formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Building Block : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. It can be used in the synthesis of derivatives that exhibit different biological properties.
    • Reagent in Reactions : It acts as a reagent in various organic reactions, including oxidation and substitution reactions, which are crucial for modifying chemical structures to enhance their properties.
  • Medicinal Chemistry
    • Potential Therapeutic Applications : Research is ongoing to explore its efficacy as a pharmaceutical intermediate. The compound's interactions with biological targets may lead to the development of new drugs aimed at treating various diseases .
    • Biological Activity : Studies indicate that tert-butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate may interact with specific enzymes and receptors, modulating their activity and potentially leading to therapeutic effects.
  • Biological Studies
    • Enzyme Interaction : The compound has been investigated for its ability to bind to enzymes, which could be significant for understanding metabolic pathways and developing enzyme inhibitors .
    • Pharmacological Research : Its pharmacological profile is being studied, particularly its selectivity and potency in inhibiting target proteins involved in disease mechanisms .

Common Synthetic Pathways

StepDescription
1Reaction of pyridine derivative with pyrrolidine under acidic conditions (e.g., hydrochloric acid in dioxane) to form an intermediate.
2Conversion of the intermediate into this compound through esterification processes.
3Purification of the product using techniques such as recrystallization or chromatography.

Case Studies

  • Pharmaceutical Development : In a study focusing on drug discovery, researchers evaluated the compound's potential as an inhibitor of specific kinases involved in inflammatory responses. The results indicated promising activity against interleukin signaling pathways, suggesting its utility in treating autoimmune diseases.
  • Chemical Reactivity Studies : Another investigation explored the reactivity of this compound under various oxidative conditions. The findings demonstrated its stability and reactivity profile, paving the way for further modifications to enhance biological activity .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Impact

The following table highlights key structural differences and their implications:

Compound Name Substituent on Pyrrolidine Molecular Weight Key Functional Groups Biological Activity (if noted) Synthesis Yield (if available) Source Evidence
tert-Butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate Pyridin-3-yl ~264 (estimated) Pyridine, tert-butyl N/A N/A Target compound
tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate 2-methoxy-5-methylpyridin-3-yl 292.37 Methoxy, methyl N/A N/A
tert-Butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate Piperidin-3-yl ~268 (estimated) Piperidine N/A N/A
tert-Butyl 3-azidopyrrolidine-1-carboxylate Azido ~225 (estimated) Azide Intermediate for triazoles Not specified
tert-Butyl (3S)-3-[[6-[6-(trifluoromethyl)pyridin-3-yl]-1,5-naphthyridin-4-yl]amino]pyrrolidine-1-carboxylate 1,5-naphthyridin, trifluoromethylpyridinyl ~502 (estimated) Trifluoromethyl, amino Antimalarial 62% yield after deprotection
tert-Butyl (R)-3-(((4-iodophenyl)carbamoyl)oxy)pyrrolidine-1-carboxylate Iodophenyl carbamate ~435 (estimated) Iodo, carbamate Spns2 inhibitor 40%
Key Observations:

Pyridine vs. Piperidine Substituents: The pyridin-3-yl group in the target compound provides aromaticity and planar geometry, favoring interactions with aromatic residues in protein targets.

Electron-Withdrawing vs. Conversely, trifluoromethyl groups () increase lipophilicity and metabolic resistance, critical for antimalarial activity .

Reactive Functional Groups :

  • The azide group in enables click chemistry applications, contrasting with the stable pyridin-3-yl group. Bromo substituents () serve as leaving groups for further derivatization .

Biological Activity

Introduction

tert-Butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate (CAS No. 874218-24-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy, and therapeutic potential, supported by data tables and research findings.

  • Molecular Formula : C14H20N2O2
  • Molecular Weight : 248.32 g/mol
  • Synthesis : The compound is synthesized via a reaction between 3-Pyrrolidin-3-ylpyridine and di-tert-butyl dicarbonate in an alkaline medium .

Antiviral Activity

Research indicates that compounds containing a pyridine moiety, similar to this compound, exhibit antiviral properties. For example, derivatives with β-amino acid moieties have shown significant antiviral activity against various viruses, including the Tobacco Mosaic Virus (TMV) and Herpes Simplex Virus type 1 (HSV-1) .

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. In particular, certain pyrrolidine-based compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may also possess similar properties. For instance, compounds derived from piperidine structures have been noted for their ability to induce apoptosis in tumor cells .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors implicated in disease pathways.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of related compounds. Below is a summary table of selected findings relevant to pyrrolidine derivatives:

Compound NameActivity TypeIC50 (µM)Reference
A-87380Neuraminidase Inhibitor14.1
Compound with β-amino acid moietyAntiviral (TMV)500
Piperazine derivativeAnticancer5.4
Pyrrolidine derivativeCytotoxicityVaries

Efficacy in Cellular Models

In vitro studies using Vero cells infected with HSV-1 demonstrated that pyrrolidine derivatives can inhibit viral replication effectively. The selective index calculated for these compounds indicates substantial therapeutic potential against viral infections .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for tert-Butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate, and what key reagents/conditions are involved?

  • Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen, followed by coupling with a pyridinyl moiety. For example, a related pyrrolidine derivative was synthesized using DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C to facilitate carbamate formation . Pyridine coupling may utilize Suzuki-Miyaura cross-coupling or nucleophilic substitution, depending on the pyridine substituent’s reactivity. Column chromatography (e.g., silica gel) is commonly used for purification .

Q. How is the structure of tert-Butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate validated experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., Boc group peaks at ~1.4 ppm for tert-butyl and ~154 ppm for carbonyl carbon) and pyridinyl/pyrrolidine ring connectivity.
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., calculated for C16H24N2O3\text{C}_{16}\text{H}_{24}\text{N}_2\text{O}_3: 292.18 g/mol) .
  • IR : Stretching frequencies for carbamate C=O (~1700 cm1^{-1}) and pyridine C=N (~1600 cm1^{-1}) are diagnostic.

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer : The compound is generally soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its carbamate and pyridine groups. Stability tests under varying pH and temperature (e.g., TGA/DSC analysis) are recommended. Storage at –20°C in inert atmospheres prevents Boc group hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereochemical control during pyrrolidine functionalization?

  • Methodological Answer : Chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) can direct stereochemistry during pyrrolidine synthesis. For example, a related Boc-protected pyrrolidine derivative utilized enantioselective hydrogenation with a Rh(I)-DuPHOS catalyst to achieve >95% ee . Kinetic resolution or chiral HPLC may further purify diastereomers.

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The pyridinyl nitrogen’s lone pair (LUMO ≈ -1.5 eV) suggests electrophilic substitution at the meta position. Molecular dynamics simulations assess solvation effects on reactivity .

Q. How does the compound interact with biological targets, such as enzymes or receptors, in preliminary screening assays?

  • Methodological Answer : In vitro assays (e.g., fluorescence polarization or SPR) evaluate binding affinity. For instance, Boc-protected pyrrolidine derivatives have shown inhibitory activity against kinases (IC50_{50} ≈ 10–50 nM) by occupying the ATP-binding pocket. Metabolite stability is assessed via liver microsome assays .

Q. What analytical techniques resolve contradictions in reported spectroscopic data for structurally similar derivatives?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., pyrrolidine ring protons) arise from conformational flexibility. Variable-temperature NMR or NOESY experiments can identify rotational barriers. Cross-validation with X-ray crystallography (e.g., Cambridge Structural Database) provides definitive structural assignments .

Safety and Handling

Q. What safety protocols are critical when handling tert-Butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate?

  • Methodological Answer : Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation (P210: Avoid heat/sparks/open flames).
  • PPE : Nitrile gloves and safety goggles prevent skin/eye contact (P201: Obtain specialized handling instructions).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P305+P351+P338: IF IN EYES, rinse cautiously) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate
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tert-Butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate

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